molecular formula C13H16N2O4S3 B11408386 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine

Cat. No.: B11408386
M. Wt: 360.5 g/mol
InChI Key: YGOAIFDBFWJNHA-UHFFFAOYSA-N
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Description

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a complex organic compound that belongs to the thiazole family. This compound is characterized by the presence of both ethylsulfonyl and methylsulfonyl groups attached to a thiazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves multiple steps. The general synthetic route includes the formation of the thiazole ring followed by the introduction of the sulfonyl groups. Common reagents used in the synthesis include thionyl chloride, ethylamine, and methylamine. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in the inflammatory response. By inhibiting COX, the compound can reduce the production of pro-inflammatory mediators, leading to its anti-inflammatory effects . Additionally, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar compounds to 2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine include:

The uniqueness of this compound lies in its specific combination of functional groups and the thiazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(ethylsulfonyl)-N-methyl-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine is a synthetic compound featuring a thiazole ring, which is known for its diverse biological activities. This compound incorporates both sulfonyl and ethylsulfonyl functional groups, contributing to its unique reactivity and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4S3C_{18}H_{19}N_3O_4S_3 with a molecular weight of approximately 360.5 g/mol. The thiazole structure is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which play crucial roles in its biological interactions.

Property Value
Molecular FormulaC₁₈H₁₉N₃O₄S₃
Molecular Weight360.5 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

  • Antitumor Activity : Compounds with similar thiazole structures have been documented for their cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in glioblastoma and melanoma models .
  • Antifungal Properties : The compound may also possess antifungal activity, as thiazole derivatives have been noted for their efficacy against strains like Candida albicans and Aspergillus niger with minimum inhibitory concentration (MIC) values reported between 3.92–4.23 mM .
  • Enzyme Inhibition : The thiazole moiety is recognized as a pharmacophore for various enzyme inhibitors, including carbonic anhydrase (CA) inhibitors, which have implications in treating conditions like glaucoma and epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. For this compound, key aspects influencing its activity include:

  • Substituents on the Phenyl Ring : Electron-donating or withdrawing groups at specific positions can enhance or diminish biological activity. For example, a methyl group at the para position has been linked to increased cytotoxicity against cancer cells .
  • Thiazole Ring Modifications : Variations in the thiazole ring can significantly affect the compound's interaction with biological targets. The presence of additional functional groups can improve solubility and binding affinity to target proteins .

Case Study 1: Antitumor Efficacy

In a study examining various thiazole derivatives, including the target compound, researchers found that those with methyl substitutions exhibited enhanced cytotoxicity against A-431 cell lines. The IC50 values for some derivatives were significantly lower than the reference drug doxorubicin, indicating potent antitumor properties .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of thiazole compounds revealed that derivatives similar to this compound demonstrated effective inhibition of Candida albicans, suggesting potential for therapeutic applications in fungal infections .

Properties

Molecular Formula

C13H16N2O4S3

Molecular Weight

360.5 g/mol

IUPAC Name

2-ethylsulfonyl-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C13H16N2O4S3/c1-4-21(16,17)13-15-12(11(14-3)20-13)22(18,19)10-7-5-9(2)6-8-10/h5-8,14H,4H2,1-3H3

InChI Key

YGOAIFDBFWJNHA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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